Cas no 99042-96-3 ((5-methyl-1H-pyrrol-2-yl)methanol)

(5-Methyl-1H-pyrrol-2-yl)methanol is a heterocyclic alcohol derivative featuring a pyrrole ring substituted with a hydroxymethyl group at the 2-position and a methyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive hydroxymethyl group allows for further functionalization, enabling the construction of complex molecular architectures. The pyrrole core contributes to its utility in coordination chemistry and as a building block for bioactive compounds. The product is characterized by high purity and stability, making it suitable for demanding synthetic applications. Proper handling under inert conditions is recommended to preserve its integrity.
(5-methyl-1H-pyrrol-2-yl)methanol structure
99042-96-3 structure
Product Name:(5-methyl-1H-pyrrol-2-yl)methanol
CAS No:99042-96-3
MF:C6H9NO
MW:111.141761541367
CID:4379303
PubChem ID:18718236
Update Time:2025-05-20

(5-methyl-1H-pyrrol-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-2-methanol, 5-methyl-
    • (5-Methyl-1H-pyrrol-2-yl)methanol
    • (5-Methyl-1H-pyrrol-2-yl)-methanol
    • CS-0378715
    • 5-Methyl-1H-pyrrole-2-methanol
    • 99042-96-3
    • SCHEMBL10042804
    • (5-methyl-1H-pyrrol-2-yl)methanol
    • Inchi: 1S/C6H9NO/c1-5-2-3-6(4-8)7-5/h2-3,7-8H,4H2,1H3
    • InChI Key: DOJMRSTUHUURJG-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(C)N1)O

Computed Properties

  • Exact Mass: 111.068413911g/mol
  • Monoisotopic Mass: 111.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 36Ų

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Additional information on (5-methyl-1H-pyrrol-2-yl)methanol

Introduction to (5-Methyl-1H-Pyrrol-2-yl)Methanol (CAS No. 99042-96-3)

The compound (5-methyl-1H-pyrrol-2-yl)methanol (CAS No. 99042-96-3) is a fascinating organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrrole derivatives, which are known for their unique electronic properties and versatile reactivity. The pyrrole ring at the core of this molecule is a five-membered aromatic heterocycle containing one nitrogen atom, which contributes to its distinctive chemical behavior.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (5-methyl-1H-pyrrol-2-yl)methanol through various methodologies. One notable approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, which allow for precise control over the molecular architecture. These methods have significantly enhanced the scalability and sustainability of production processes, making this compound more accessible for industrial applications.

The chemical structure of (5-methyl-1H-pyrrol-2-yl)methanol consists of a pyrrole ring substituted with a methyl group at position 5 and a hydroxymethyl group at position 2. This substitution pattern imparts unique electronic and steric properties to the molecule, which are crucial for its functional applications. The pyrrole ring is highly conjugated, providing excellent electron delocalization and aromatic stability. The presence of the hydroxymethyl group introduces additional functionality, such as hydrogen bonding capabilities and nucleophilic reactivity.

One of the most promising areas of research involving (5-methyl-1H-pyrrol-2-yl)methanol is its application in drug discovery. The compound has shown potential as a lead molecule in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. For instance, recent studies have demonstrated that derivatives of this compound can modulate key cellular pathways involved in tumor growth and metastasis.

In addition to its pharmaceutical applications, (5-methyl-1H-pyrrol-2-yl)methanol has also gained attention in the field of agrochemicals. Its ability to interact with plant receptors makes it a potential candidate for developing new classes of pesticides and growth regulators. Researchers have explored its role in enhancing plant resistance to environmental stressors such as drought and salinity.

The physical and chemical properties of (5-methyl-1H-pyrrol-2-yl)methanol are well-documented, with studies focusing on its solubility, stability, and reactivity under various conditions. For example, its solubility in polar solvents like water and methanol is significantly higher than in non-polar solvents due to the presence of hydrophilic functional groups. This property is advantageous for its use in aqueous-based formulations.

From an environmental perspective, understanding the fate and toxicity of (5-methyl-1H-pyrrol-2-yl)methanol is critical for ensuring sustainable use. Recent eco-toxicological studies have evaluated its impact on aquatic organisms and soil microbiota, providing valuable insights into its potential risks and mitigation strategies.

In conclusion, (5-methyl-1H-pyrrol-2-yl)methanol (CAS No. 99042

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